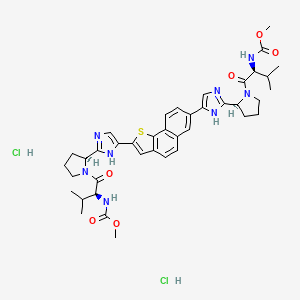
HCV-IN-7 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HCV-IN-7 hydrochloride is a potent and orally active inhibitor of the hepatitis C virus (HCV) NS5A protein. It exhibits a pan-genotypic profile, meaning it is effective against all genotypes of HCV, and has shown promising pharmacokinetic properties with favorable liver uptake
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions may include the use of strong bases or acids, temperature control, and specific solvents to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of HCV-IN-7 hydrochloride involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing quality control measures to produce the compound on a larger scale. The process may also involve the use of continuous flow chemistry to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: HCV-IN-7 hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure to enhance its activity or improve its pharmacokinetic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can be further evaluated for their inhibitory activity against HCV.
Scientific Research Applications
HCV-IN-7 hydrochloride is extensively used in scientific research due to its potent inhibitory activity against HCV. Its applications include:
Chemistry: Studying the structure-activity relationships (SAR) of HCV inhibitors.
Biology: Investigating the mechanism of HCV replication and the role of NS5A protein.
Medicine: Developing new antiviral drugs for the treatment of HCV infections.
Industry: Producing reference standards and reagents for pharmaceutical research.
Mechanism of Action
HCV-IN-7 hydrochloride exerts its effects by inhibiting the NS5A protein of HCV, which is crucial for viral replication. The compound binds to the NS5A protein, preventing it from performing its role in the viral life cycle. This inhibition disrupts the replication process, leading to a reduction in viral load.
Molecular Targets and Pathways: The primary molecular target of this compound is the NS5A protein. The compound interferes with the protein's function, which is involved in the formation of the viral replication complex and the assembly of new virus particles.
Comparison with Similar Compounds
Daclatasvir
Ledipasvir
Sofosbuvir
Ribavirin
Properties
Molecular Formula |
C40H50Cl2N8O6S |
|---|---|
Molecular Weight |
841.8 g/mol |
IUPAC Name |
methyl N-[(2S)-1-[(2S)-2-[5-[2-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]benzo[g][1]benzothiol-7-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride |
InChI |
InChI=1S/C40H48N8O6S.2ClH/c1-21(2)32(45-39(51)53-5)37(49)47-15-7-9-29(47)35-41-19-27(43-35)24-13-14-26-23(17-24)11-12-25-18-31(55-34(25)26)28-20-42-36(44-28)30-10-8-16-48(30)38(50)33(22(3)4)46-40(52)54-6;;/h11-14,17-22,29-30,32-33H,7-10,15-16H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52);2*1H/t29-,30-,32-,33-;;/m0../s1 |
InChI Key |
HVGIKJUXPYMGSR-RADXRPBUSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC4=C(C=C3)C5=C(C=C4)C=C(S5)C6=CN=C(N6)[C@@H]7CCCN7C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)C5=C(C=C4)C=C(S5)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


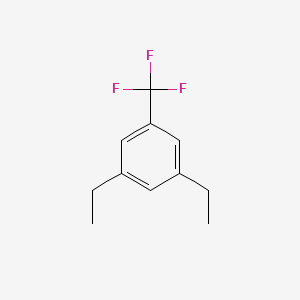
![Ethyl 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylate](/img/structure/B15361573.png)

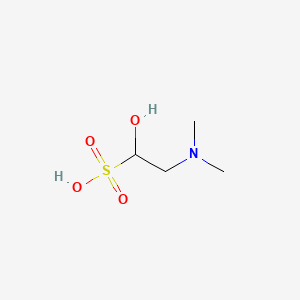
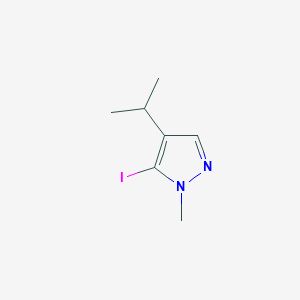
![(2R,3R,4S,5S,6R)-2-[[(1R,4aR,4bR,6'S,6aS,7R,8S,10aR,10bR,12aR)-7-hydroxy-6'-[(2S)-1-hydroxypropan-2-yl]-1,4a,10a,10b-tetramethyl-2'-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,3'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15361604.png)
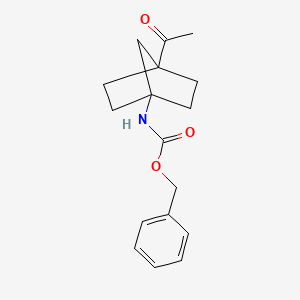
![8-Bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine](/img/structure/B15361617.png)
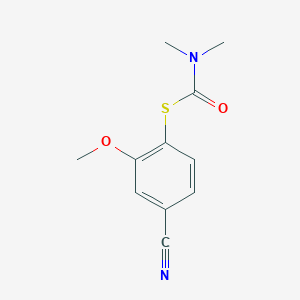
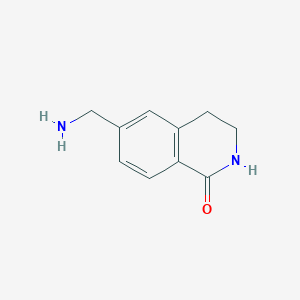
![5-(chloromethyl)-4-(thiophen-3-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B15361625.png)
![(1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B15361636.png)
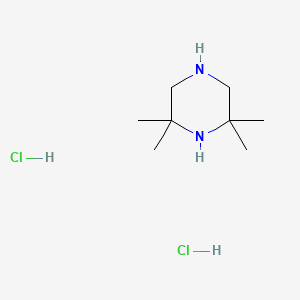
![2-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)-1,2,4-oxadiazol-3-yl]-N-methylethanamine](/img/structure/B15361655.png)
